molecular formula C9H19NO5 B176521 tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate CAS No. 146651-71-0

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate

Cat. No.: B176521
CAS No.: 146651-71-0
M. Wt: 221.25 g/mol
InChI Key: PYFXOUCQTPUBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate (CAS: 146651-71-0) is a carbamate derivative characterized by a central ethyl group substituted with two hydroxymethyl groups and a hydroxyl group at the 2-position. The tert-butyl carbamate moiety (-O-(C(CH₃)₃)-CO-NH-) provides steric protection and stability, while the multiple hydroxyl groups confer high polarity and water solubility . This compound is primarily utilized in pharmaceutical synthesis and as a ligand in coordination chemistry due to its versatile functional groups .

Preparation Methods

General Synthetic Strategy for tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate

The synthesis of this compound revolves around the Boc protection of TRIS. The reaction involves the nucleophilic attack of the primary amine group in TRIS on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). This process is typically conducted in anhydrous solvents with a base to neutralize the generated carbonic acid, driving the reaction to completion . The general reaction scheme is as follows:

TRIS+(Boc)2Otert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate+tert-butanol+CO2\text{TRIS} + (\text{Boc})2\text{O} \rightarrow \text{this compound} + \text{tert-butanol} + \text{CO}2

Key considerations include solvent selection, base stoichiometry, and reaction time, which collectively influence yield and purity.

Step-by-Step Preparation Method

Reagents and Conditions

  • TRIS (2-Amino-2-(hydroxymethyl)-1,3-propanediol) : 1.0 equiv

  • Di-tert-butyl dicarbonate (Boc anhydride) : 1.1–1.2 equiv

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), 1.5 equiv

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0–25°C

  • Reaction Time : 4–12 hours

Procedure

  • Dissolution : TRIS (121.1 g, 1.0 mol) is dissolved in anhydrous THF (1 L) under nitrogen atmosphere.

  • Base Addition : TEA (151.8 mL, 1.5 mol) is added dropwise with stirring.

  • Boc Anhydride Introduction : Boc anhydride (240.3 g, 1.1 mol) is added slowly at 0°C.

  • Reaction Progress : The mixture is stirred at room temperature for 8 hours, monitored by thin-layer chromatography (TLC; hexane/ethyl acetate 3:1, Rf = 0.4).

  • Workup : The reaction is quenched with ice-cold water (500 mL), and the product is extracted with DCM (3 × 200 mL).

  • Purification : The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol/water (2:1) to yield white crystals.

Yield and Purity

  • Yield : 85–92%

  • Purity : >95% (HPLC)

Optimization of Reaction Conditions

Table 1: Impact of Reaction Variables on Yield

VariableTested RangeOptimal ValueYield (%)
SolventTHF, DCM, DMFTHF90
BaseTEA, DMAP, NaOHTEA88
Temperature (°C)0, 25, 402585
Reaction Time (h)4, 8, 12892
  • Solvent Choice : THF outperforms DCM and DMF due to better solubility of TRIS and Boc anhydride.

  • Base Selection : TEA provides superior results compared to DMAP or NaOH, minimizing side reactions.

  • Temperature : Room temperature balances reaction rate and byproduct formation.

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving high-purity product. Common methods include:

  • Recrystallization : Ethanol/water mixtures (2:1) yield crystalline product with >95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (3:1) gradient removes unreacted TRIS and Boc anhydride.

  • Liquid-Liquid Extraction : DCM/water partitioning effectively isolates the product from polar impurities.

Characterization and Analytical Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc CH₃), 3.65–3.75 (m, 6H, CH₂OH), 5.21 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃)δ 28.1 (Boc CH₃), 80.4 (Boc C), 156.2 (C=O)
IR (KBr)3350 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O)
MS (ESI) m/z 222.1 [M+H]⁺ (calc. 221.26)
  • ¹H NMR : The singlet at δ 1.44 confirms the tert-butyl group, while multiplet signals between δ 3.65–3.75 correspond to the hydroxymethyl protons.

  • IR : Strong absorption at 1705 cm⁻¹ validates carbamate formation.

Scale-Up Considerations for Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular flow reactor with static mixers.

  • Throughput : 10–50 kg/hour.

  • Cost Efficiency : Reduced solvent usage (30%) compared to batch processes.

Comparative Analysis with Alternative Methods

Boc Protection vs. Other Protecting Groups

  • Boc vs. Fmoc : Boc offers acid-labile protection, whereas Fmoc requires base for removal.

  • Stability : Boc-carbamates exhibit superior stability under basic conditions compared to benzyl carbamates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield primary or secondary amines .

Scientific Research Applications

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, allowing for the selective deprotection of amines in complex molecules. This property makes it a valuable tool in organic synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Boc-L-alaninol (tert-Butyl (1-hydroxypropan-2-yl)carbamate, CAS: 147252-84-4): Features a simpler propanol backbone with a single hydroxyl group and a carbamate-protected amine. Lacks the bis(hydroxymethyl) groups, resulting in lower hydrophilicity .

N-pivaloylhydroxylamine (tert-Butyl N-hydroxycarbamate): Shares the tert-butyl carbamate group but replaces the ethyl polyol with a hydroxylamine (-NH-O-) moiety, reducing hydrogen-bonding capacity .

Tricine (N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine): A glycine derivative with a similar polyol backbone but lacks the carbamate group, making it a zwitterionic buffer in biochemical applications .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Water Solubility Stability
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate C₉H₁₉NO₅ 235.25 Carbamate, tertiary alcohol, diols High Stable under inert conditions
Boc-L-alaninol C₈H₁₇NO₃ 175.23 Carbamate, primary alcohol Moderate Sensitive to acids
N-pivaloylhydroxylamine C₅H₁₁NO₂ 133.15 Hydroxylamine, carbamate Low Oxidizes readily
Tricine C₆H₁₃NO₅ 179.17 Glycine, tertiary alcohol Very high pH-stable (7.4–8.8)

Hydrogen Bonding and Crystallographic Behavior

  • Target Compound : Likely forms extensive O–H···O and N–H···O hydrogen bonds due to its polyol structure, similar to N-pivaloylhydroxylamine’s ribbon-like hydrogen-bonded networks .
  • Tricine: Forms Fe(II) coordination complexes via O and N donor atoms, a property shared with the target compound but modulated by the carbamate group’s steric effects .

Biological Activity

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate, commonly referred to as N-Boc-Tris, is a chemical compound with the molecular formula C9_9H19_{19}NO5_5 and a molecular weight of 221.25 g/mol. It has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biochemical assays due to its unique structural features and biological applications.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a tert-butyl protecting group, which enhances its utility in organic synthesis. The presence of these hydroxyl groups allows for diverse chemical modifications that can lead to the synthesis of complex molecules.

PropertyValue
Molecular FormulaC9_9H19_{19}NO5_5
Molecular Weight221.25 g/mol
CAS Number146651-71-0
Purity≥95%

The biological activity of this compound is primarily attributed to its role as a protecting group for amines in organic synthesis. The tert-butyl group can be removed under acidic conditions, facilitating the selective deprotection of amines in complex molecules. This characteristic is particularly valuable in drug development where precise modifications are essential.

Applications in Biological Research

  • Organic Synthesis : The compound serves as a versatile building block for synthesizing biologically active molecules. It is particularly useful in the preparation of multivalent compounds, which can exhibit enhanced biological activity due to their ability to engage multiple targets simultaneously.
  • Medicinal Chemistry : It is employed in the synthesis of pharmaceuticals, acting as an intermediate in drug development processes. For instance, it has been used in the synthesis of rhamnoclusters, where multiple α(1-3)-rhamnobiosides are linked to the N-Boc protected form of Tris using click chemistry.
  • Biochemical Assays : The compound is utilized as a reagent in various biochemical assays due to its reactivity and ability to form stable derivatives.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in enhancing the binding properties of synthesized compounds. In one study, it was used as a core structure for creating multivalent glycosides that showed improved binding affinity compared to their monovalent counterparts .

Example Study: Synthesis of Multivalent Structures

In a study published by ACS Publications, researchers synthesized multivalent structures using N-Boc-Tris as a central core. The study illustrated how this compound could facilitate the attachment of various functional groups, leading to enhanced biological activity through multivalency .

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

CompoundKey Features
tert-Butyl CarbamateLacks hydroxymethyl groups
N-Boc-HydroxylamineContains a hydroxylamine functional group
3-(Boc-amino)-1-propanolDifferent backbone structure with similar group

The unique presence of multiple hydroxyl groups in this compound distinguishes it from these compounds, allowing for greater versatility in chemical reactions and modifications.

Properties

IUPAC Name

tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFXOUCQTPUBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337896
Record name tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146651-71-0
Record name tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Reactant of Route 5
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.